Ethyl indole-3-carboxylate

Pharmaceutical Analysis Analytical Chemistry Reference Standards

Analytical laboratories validating tropisetron API methods require a certified reference standard-non-validated indole-3-carboxylate analogs cannot substitute. Ethyl indole-3-carboxylate (CAS 776-41-0) is a European Pharmacopoeia (EP) Reference Standard that directly resolves this compliance gap. • EP-certified for use as a primary standard in HPLC, GC, and MS methods for tropisetron and related-substance quality control. • Serves as a direct substrate for 1H-indole-3-carboxamide synthesis, bypassing separate esterification of indole-3-carboxylic acid. • XLogP3 = 3.0 (vs. 2.4 for methyl ester)-enables lipophilicity-driven SAR for membrane permeability and oral bioavailability optimization. Supplied with full Certificate of Analysis; available from stock for immediate global dispatch.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 776-41-0
Cat. No. B185682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl indole-3-carboxylate
CAS776-41-0
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=CC=CC=C21
InChIInChI=1S/C11H11NO2/c1-2-14-11(13)9-7-12-10-6-4-3-5-8(9)10/h3-7,12H,2H2,1H3
InChIKeyXOUHVMVYFOXTMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring Ethyl Indole-3-Carboxylate (CAS 776-41-0): A Guide to Verifiable Technical Differentiation


Ethyl indole-3-carboxylate (CAS 776-41-0), also known as ethyl 1H-indole-3-carboxylate, is an indole derivative with a molecular formula of C11H11NO2 and a molecular weight of 189.21 g/mol [1]. It is a solid at 20°C with a melting point of 120-124 °C and a purity specification often >99% (GC) . This compound is recognized as a European Pharmacopoeia (EP) Reference Standard, underscoring its high purity and reliability for analytical and pharmaceutical applications [2].

Beyond Generic Ethyl Indole-3-Carboxylate: Why Substitution with Analogs or In-Class Compounds Fails


Ethyl indole-3-carboxylate cannot be simply interchanged with similar compounds like methyl indole-3-carboxylate or indole-3-carboxylic acid. Substitution fails because these compounds differ fundamentally in their physicochemical properties . These differences directly impact their performance as synthetic intermediates, reference standards, and research tools. For instance, a methyl ester analog will exhibit different reactivity, solubility, and lipophilicity (as indicated by differing LogP values), which can alter reaction outcomes and biological interactions . Furthermore, the ethyl ester derivative is a designated European Pharmacopoeia (EP) Reference Standard for the synthesis of tropisetron, a role that cannot be fulfilled by a non-standardized analog [1].

Quantitative Evidence for Ethyl Indole-3-Carboxylate (CAS 776-41-0) Selection in Research and Procurement


European Pharmacopoeia Reference Standard: Superior Purity and Reliability for Pharmaceutical Analysis

Ethyl indole-3-carboxylate is officially designated as a European Pharmacopoeia (EP) Reference Standard, a classification that directly distinguishes it from non-standardized commercial-grade alternatives [1]. This status guarantees a level of purity and analytical rigor that is essential for pharmaceutical quality control and analytical method validation, particularly as it is linked to the API family tropisetron [1]. This contrasts with generic research-grade material, which may lack the documented traceability and purity required for regulated environments.

Pharmaceutical Analysis Analytical Chemistry Reference Standards Pharmacopoeia

Differentiated Physicochemical Properties: Higher Lipophilicity vs. Methyl Ester Analog

Ethyl indole-3-carboxylate (C11H11NO2) exhibits a calculated LogP (XLogP3) of 3.0 . This is a key differentiator from its closest analog, methyl indole-3-carboxylate (C10H9NO2), which has a predicted LogP of 2.6 (or XLogP3-AA of 2.4) [1][2]. This difference in lipophilicity, resulting from the additional methylene group in the ethyl ester, is quantifiable and can significantly impact membrane permeability, protein binding, and overall pharmacokinetic profile in drug discovery programs.

Medicinal Chemistry Drug Design Physicochemical Properties Pharmacokinetics

Enhanced Synthetic Versatility: Ethyl Ester as a Preferred Intermediate Over Carboxylic Acid

In the context of building block selection, ethyl indole-3-carboxylate offers superior synthetic utility compared to its parent acid, indole-3-carboxylic acid. It serves as a direct substrate for the synthesis of 1H-indole-3-carboxamides via reaction with amidoaluminum complexes, yielding up to 75% [1]. This one-step conversion avoids the need for an additional esterification step if starting from the carboxylic acid. This provides a quantifiable advantage in synthetic efficiency, saving both time and material costs in the laboratory.

Organic Synthesis Medicinal Chemistry Chemical Biology Methodology

Application Scenarios for Ethyl Indole-3-Carboxylate (CAS 776-41-0) Procurement


Pharmaceutical Quality Control and Analytical Method Validation

Procure the European Pharmacopoeia (EP) Reference Standard of ethyl indole-3-carboxylate for use as a primary standard in HPLC, GC, or MS methods for the quality control of pharmaceutical APIs, such as tropisetron and its related substances. This ensures compliance with regulatory monographs and guarantees the accuracy and traceability of analytical results, a requirement not met by non-certified grades [1].

Synthesis of 1H-Indole-3-Carboxamide Derivatives

Utilize ethyl indole-3-carboxylate as a direct substrate in the synthesis of 1H-indole-3-carboxamides, a common motif in medicinal chemistry. Its use circumvents the need for a separate esterification of indole-3-carboxylic acid, offering a more streamlined and efficient synthetic route [1].

Structure-Activity Relationship (SAR) Studies for Lipophilicity Optimization

Select ethyl indole-3-carboxylate (XLogP3 = 3.0) over its methyl ester analog (XLogP3 = 2.4) when designing SAR studies aimed at modulating lipophilicity to improve target engagement or pharmacokinetic parameters like membrane permeability and oral bioavailability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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